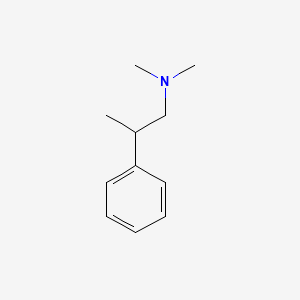

N,N-dimethyl-2-phenylpropan-1-amine

説明

特性

IUPAC Name |

N,N-dimethyl-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-10(9-12(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNWQFWYAAPODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964341 | |

| Record name | N,N-Dimethyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7560-81-8 | |

| Record name | N,N-Dimethyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dimethyl 2 Phenylpropan 1 Amine

Chemo-Enzymatic Synthesis of N,N-Dimethyl-2-phenylpropan-1-amine and its Enantiomers

The integration of chemical and enzymatic steps, known as chemo-enzymatic synthesis, provides a powerful approach for the production of chiral amines like this compound. This strategy leverages the high selectivity of biocatalysts with the efficiency of chemical transformations.

Transaminase-Mediated Reductive Amination Pathways

Transaminases (TAs) have emerged as highly effective biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgrsc.org This process, known as reductive amination, offers an environmentally favorable and economically attractive route. rsc.org The synthesis of the primary amine precursor, 2-phenylpropan-1-amine, can be achieved through a one-pot chemo-enzymatic process combining rhodium-catalyzed hydroformylation of styrene (B11656) with a subsequent transaminase-catalyzed enzymatic transamination of the in-situ formed aldehydes. researchgate.net This tandem reaction has demonstrated high conversions of over 99%. researchgate.net

Subsequent N,N-dimethylation of the primary amine would yield the target compound, this compound. The use of whole-cell biocatalysts containing (R)-transaminase activity has been successful in synthesizing novel disubstituted 1-phenylpropan-2-amines. rsc.org

Biocatalytic Approaches for Stereoselective Formation

Biocatalytic methods are central to achieving high stereoselectivity in the formation of chiral amines. The asymmetric reductive amination of carbonyl compounds using transaminases is a key research area in biocatalysis for this purpose. rsc.org For the synthesis of enantiopure 1-(3′,4′-disubstituted phenyl)propan-2-amines, immobilised whole-cell biocatalysts with (R)-transaminase activity have been employed. rsc.org These biocatalysts can achieve high enantiomeric excess (ee). For example, in the amination of 1-phenylpropan-2-one derivatives, enantiomeric excesses ranging from 84.9% to 92.7% have been reported. rsc.org

Kinetic resolution, another biocatalytic strategy, can also be used. While traditional kinetic resolution using lipases for racemic 1-phenylpropan-2-amine has a maximum theoretical yield of 50%, transaminases can be used to selectively resolve racemic amines, achieving high enantiopurity for the unreacted enantiomer. rsc.orgrsc.org

Organometallic Catalysis in this compound Synthesis

Organometallic catalysis provides a versatile toolkit for the synthesis of complex organic molecules, including chiral amines.

Asymmetric Catalytic Addition Reactions

Asymmetric Michael addition reactions, a type of conjugate addition, can be effectively catalyzed by organocatalysts to create chiral centers. For instance, a catalyst derived from D-proline and (S)-1-triflicamido-3-phenylpropan-2-amine has been developed for the asymmetric Michael addition of aldehydes to β-nitrostyrenes, yielding products with high enantioselectivity (up to 97% ee) and diastereoselectivity. researchgate.net While not a direct synthesis of this compound, the principles of asymmetric addition are applicable to the synthesis of its precursors. Another example involves the enantioselective autocatalysis of (R)-1-phenylpropan-1-ol in the addition of diethylzinc (B1219324) to benzaldehyde, mediated by a catalytic amount of an amine, achieving up to 49.2% ee. rsc.org

Palladium-Catalyzed Transformations for Amine Formation

Palladium-catalyzed reactions are widely used for the formation of carbon-nitrogen bonds. Wacker-type oxidative aminations, catalyzed by electrophilic Pd(II) species, proceed through an aminopalladation/β-hydride elimination sequence. nih.gov These reactions can be used for both intra- and intermolecular aminations of alkenes. nih.gov While a direct palladium-catalyzed synthesis of this compound from a simple precursor is not explicitly detailed in the provided context, the fundamental principles of palladium-catalyzed amination are well-established and could be applied to suitable substrates.

Classical Organic Synthesis Routes for this compound

Traditional organic synthesis offers several established routes to this compound and related structures. One common approach involves the reductive amination of a ketone. For example, 3-(1-naphthyloxy)-1-phenyl-1-propanone can be reacted with a methylamine (B109427) methanol (B129727) solution, followed by reduction with sodium borohydride (B1222165) (NaBH4), to yield the corresponding N-methyl amine. google.com Subsequent methylation would produce the N,N-dimethyl derivative.

Reductive Amination Strategies from Phenylacetone (B166967) Precursors

Reductive amination of phenylacetone (also known as 1-phenyl-2-propanone) stands as a primary and direct route to forming the 2-phenylpropan-1-amine backbone. youtube.com This transformation involves the reaction of the ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, this process is typically carried out with dimethylamine (B145610).

The reaction proceeds through the initial formation of an enamine or iminium ion intermediate upon the condensation of phenylacetone and dimethylamine. This intermediate is then reduced in situ to the final tertiary amine. A variety of reducing agents can be employed for this purpose, each with its own set of advantages and specificities.

A classic method that falls under this category is the Leuckart reaction , which utilizes formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the nitrogen source. wikipedia.orgmdpi.com In the context of synthesizing this compound, a modified Leuckart-Wallach reaction can be employed. This would involve heating phenylacetone with N,N-dimethylformamide or a mixture of dimethylamine and formic acid. The reaction is typically conducted at elevated temperatures. wikipedia.org The mechanism involves the formation of a formyl ester intermediate which is subsequently hydrolyzed and reduced.

Below is a table summarizing common reducing agents used in the reductive amination of phenylacetone with dimethylamine:

| Reducing Agent | Typical Reaction Conditions | Key Features |

| Sodium cyanoborohydride (NaBH3CN) | Methanol or ethanol (B145695) as solvent, acidic pH | Mild and selective, tolerates a wide range of functional groups. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane or tetrahydrofuran (B95107) as solvent | Mild and effective, often provides cleaner reactions and easier workup than NaBH3CN. |

| Catalytic Hydrogenation (e.g., H2/Pd-C, H2/Raney Ni) | Ethanol or methanol as solvent, elevated pressure | Can be highly efficient and produce high yields, but may require specialized equipment for handling hydrogen gas. youtube.com |

| Formic Acid (Leuckart-Wallach conditions) | High temperature, neat or with a high-boiling solvent | A classic, one-pot method, though it can require harsh conditions and may produce byproducts. wikipedia.orgmdpi.com |

Alkylation and Reductive Alkylation of Amine Precursors

An alternative strategy to direct reductive amination is the alkylation of a pre-existing amine precursor, such as 2-phenylpropan-1-amine. To obtain the N,N-dimethylated product, two methyl groups must be introduced onto the primary amine.

A highly effective method for this transformation is the Eschweiler-Clarke reaction . wikipedia.orgorganic-chemistry.org This reaction achieves exhaustive methylation of a primary or secondary amine to the corresponding tertiary amine using an excess of formic acid and formaldehyde. wikipedia.org The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The process repeats to install the second methyl group. A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium salts and typically proceeds without racemization of chiral centers. wikipedia.org

Direct alkylation using an alkylating agent like methyl iodide can also be employed. However, this method can be less selective, often leading to a mixture of the mono-methylated secondary amine, the desired di-methylated tertiary amine, and the over-alkylated quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the tertiary amine.

The following table outlines these alkylation approaches:

| Method | Reagents | Advantages | Disadvantages |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High yield of tertiary amine, no quaternization, retention of stereochemistry. wikipedia.orgorganic-chemistry.org | Requires heating, potential for side reactions if not controlled. |

| Direct Alkylation | Methyl Iodide, a base (e.g., K2CO3) | Simple reagents. | Can lead to a mixture of products (mono-, di- and quaternary alkylation). |

| Reductive Alkylation | Formaldehyde, a reducing agent (e.g., NaBH3CN) | Milder conditions than Eschweiler-Clarke, good selectivity. spbu.ru | May require careful pH control. |

Multi-Step Synthesis through Nitrile Intermediates

A more extended synthetic route to this compound involves the use of a nitrile intermediate, specifically 2-phenylpropanenitrile (B133222). This multi-step approach offers flexibility in the introduction of different functional groups and purification of intermediates.

The synthesis typically begins with a suitable phenylacetic acid derivative. For instance, phenylacetic acid can be converted to its acid chloride and then reacted with a methylating agent to form phenylacetone, which can then be taken forward as described in section 2.3.1. Alternatively, a more direct route to the nitrile involves the alkylation of phenylacetonitrile.

A common sequence is as follows:

Formation of 2-phenylpropanenitrile : Phenylacetonitrile can be deprotonated with a strong base, such as sodium amide or sodium hydride, followed by alkylation with a methyl halide (e.g., methyl iodide) to introduce the methyl group at the alpha position. Another approach involves the reaction of benzyl (B1604629) cyanide with dimethyl carbonate. orgsyn.org

Reduction of the Nitrile : The resulting 2-phenylpropanenitrile is then reduced to the primary amine, 2-phenylpropan-1-amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under pressure are typically required for this transformation.

N,N-Dimethylation : The final step is the N,N-dimethylation of the primary amine, 2-phenylpropan-1-amine, using methods described in section 2.3.2, such as the Eschweiler-Clarke reaction.

This pathway is summarized in the table below:

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1. Alkylation | Phenylacetonitrile | Strong base (e.g., NaH), Methyl Iodide | 2-Phenylpropanenitrile |

| 2. Reduction | 2-Phenylpropanenitrile | LiAlH4 or H2/Catalyst | 2-Phenylpropan-1-amine |

| 3. N,N-Dimethylation | 2-Phenylpropan-1-amine | Formaldehyde, Formic Acid | This compound |

Control of Stereochemistry in this compound Synthesis

The carbon atom at the 2-position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. The control of this stereochemistry is a significant focus in its synthesis.

Chiral Auxiliaries and Ligand-Controlled Methods

One of the most powerful strategies for asymmetric synthesis is the use of chiral auxiliaries . wikipedia.orgresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral oxazolidinone auxiliary, as pioneered by David A. Evans, could be acylated with a phenylacetic acid derivative. researchgate.net Subsequent diastereoselective alkylation at the α-position with a methyl source would establish the desired stereocenter. Cleavage of the auxiliary would then yield an enantiomerically enriched carboxylic acid or a related derivative, which could be converted to the target amine.

Another approach involves the use of chiral ligands in transition metal-catalyzed reactions. For instance, the asymmetric hydrogenation of an enamine or imine precursor to this compound can be achieved using a chiral catalyst. nih.gov Iridium or rhodium complexes with chiral phosphine (B1218219) ligands, such as BINAP or derivatives of phosphinooxazolines, have been shown to be effective in the enantioselective hydrogenation of imines. nih.govnih.gov The chiral ligand coordinates to the metal center and creates a chiral environment that favors the formation of one enantiomer of the product over the other.

Enantioselective Reductions and Deracemization Strategies

Enantioselective reduction of a prochiral ketone, such as phenylacetone, or an imine derived from it, is another direct method to establish the stereocenter. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation. As mentioned previously, chiral catalysts, often based on ruthenium, rhodium, or iridium, can effectively reduce the carbonyl or imine group with high enantioselectivity. nih.govyoutube.com

Deracemization is a process that converts a racemic mixture (a 1:1 mixture of both enantiomers) into a single, pure enantiomer. This can be achieved through several strategies, including dynamic kinetic resolution (DKR) . In DKR, one enantiomer of the starting material is selectively reacted (kinetic resolution) while the other, unreactive enantiomer is continuously racemized (converted back to the mixture of both enantiomers). This allows for a theoretical yield of 100% of the desired enantiomer.

For example, a racemic mixture of 2-phenylpropan-1-amine could be subjected to a DKR process. This might involve an enzymatic acylation that selectively acts on one enantiomer, coupled with a chemical or enzymatic racemization of the remaining amine. The acylated product can then be separated and converted to the desired N,N-dimethylated enantiomer.

Enzymatic deracemization is a particularly attractive method. nih.govnih.gov For instance, an oxidase enzyme could selectively oxidize one enantiomer of a racemic amine to the corresponding imine, which can then be non-selectively reduced back to the racemic amine, effectively enriching the other enantiomer. Alternatively, a combination of an enantioselective oxidase and a non-selective reducing agent can convert a racemate into a single enantiomer. While direct enzymatic deracemization of this compound is not widely reported, the principles have been applied to similar structures, suggesting potential applicability. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 2 Phenylpropan 1 Amine

Oxidation Pathways and Product Characterization

The oxidation of tertiary amines like N,N-dimethyl-2-phenylpropan-1-amine can proceed through several pathways, primarily targeting the nitrogen atom or the carbon atoms alpha to the nitrogen. The most common reaction involves the oxidation of the nitrogen atom to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid. The resulting product, this compound N-oxide, is a stable, polar compound.

Another potential oxidation pathway involves the oxidative N-demethylation. This process can occur via enzymatic systems (e.g., cytochrome P450 in a biological context) or with specific chemical reagents. The reaction proceeds through an unstable hemiaminal intermediate, which then decomposes to yield a secondary amine (N-methyl-2-phenylpropan-1-amine) and formaldehyde. Further oxidation can lead to the primary amine.

While specific studies on this compound are not extensively detailed in the provided literature, the oxidation of analogous compounds like NN-dimethyl-p-phenylenediamine (DPD) has been studied. The oxidation of DPD results in the formation of a stable free radical cation (DPD•+). This suggests that depending on the oxidant and reaction conditions, electron transfer from the nitrogen atom to form a radical cation could be an initial step in the oxidation of this compound.

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent | Major Product |

| This compound | H₂O₂ or m-CPBA | This compound N-oxide |

| This compound | Chemical/Enzymatic systems | N-Methyl-2-phenylpropan-1-amine + Formaldehyde |

Reduction Reactions and Functional Group Interconversions

The functional groups within this compound—a tertiary amine, a phenyl ring, and alkyl chains—are generally stable to common reducing agents. The tertiary amine itself is already in a reduced state and does not undergo reduction. The phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation (e.g., using H₂/Rh or Ru catalysts) but this requires harsh conditions of high pressure and temperature, which are not typical for simple functional group interconversions.

The primary avenue for reduction reactions involving this molecule would be on a derivative rather than the parent compound itself. For instance, if the parent amine is first oxidized to the N-oxide, the N-oxide can then be readily reduced back to the parent tertiary amine using various reducing agents, such as PPh₃, H₂/Pd-C, or Zn/HCl. This oxidation-reduction sequence can be useful as a protecting strategy for the amine group during other synthetic transformations on the molecule.

Nucleophilic Substitution and Derivatization at the Amine Center

The lone pair of electrons on the nitrogen atom of this compound makes it a nucleophile. As such, it readily undergoes nucleophilic substitution reactions with various electrophiles. The most common derivatization is quaternization, where the amine reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium (B1175870) salt.

This reaction, known as the Menshutkin reaction, involves the attack of the tertiary amine on the electrophilic carbon of the alkyl halide, displacing the halide ion. The product is a salt with four carbon substituents bonded to the nitrogen atom, which carries a positive formal charge. These quaternary ammonium salts have different physical and chemical properties compared to the parent amine, including increased water solubility and, in some cases, utility as phase-transfer catalysts.

Table 2: Example of Derivatization at the Amine Center

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methyl Iodide (CH₃I) | N,N,N-trimethyl-2-phenylpropan-1-aminium iodide | Quaternization (Sₙ2) |

Computational and Theoretical Chemistry Studies on N,n Dimethyl 2 Phenylpropan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like N,N-dimethyl-2-phenylpropan-1-amine, DFT calculations could provide invaluable insights into its fundamental electronic properties and reactivity.

Detailed Research Applications:

Geometric Optimization: DFT would be used to determine the most stable three-dimensional arrangement of atoms in the molecule, its ground state geometry. This involves finding the minimum energy structure on the potential energy surface.

Electronic Properties: Key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap can be calculated. These are crucial for understanding the molecule's kinetic stability and its propensity to participate in chemical reactions.

Hypothetical Data Table for DFT Calculations:

| Parameter | Calculated Value (Hypothetical) |

| Ground State Energy | -X.XXXX Hartrees |

| HOMO Energy | -Y.YYY eV |

| LUMO Energy | +Z.ZZZ eV |

| HOMO-LUMO Gap | A.AAA eV |

| Dipole Moment | B.BBB Debye |

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses several rotatable bonds, leading to a multitude of possible three-dimensional conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating these movements, researchers can explore the conformational landscape of a molecule and identify its most populated and energetically favorable shapes.

Detailed Research Applications:

Conformational Sampling: MD simulations can systematically explore the different conformations of this compound by simulating its dynamic behavior in a given environment (e.g., in a vacuum or in a solvent).

Free Energy Landscapes: By analyzing the simulation trajectories, a free energy landscape can be constructed, which maps the relative energies of different conformations. This allows for the identification of the most stable conformers and the energy barriers between them.

Solvent Effects: MD simulations can explicitly include solvent molecules, providing a more realistic model of the compound's behavior in solution. This is crucial for understanding how the solvent influences its conformational preferences.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT and time-dependent DFT (TD-DFT), can be used to predict various spectroscopic properties of a molecule. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

Detailed Research Applications:

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, allowing for the prediction of the IR spectrum. This can help in identifying characteristic functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be computed. These theoretical chemical shifts, when compared with experimental data, can aid in the assignment of signals and confirmation of the molecular structure.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and the corresponding absorption wavelengths, which determine the UV-Vis spectrum. This provides information about the electronic structure and chromophores within the molecule.

Hypothetical Data Table for Predicted Spectroscopic Data:

| Spectroscopic Property | Predicted Value (Hypothetical) |

| Key IR Frequency (C-N stretch) | ~1100-1200 cm⁻¹ |

| ¹H NMR Chemical Shift (N-CH₃) | ~2.2-2.4 ppm |

| ¹³C NMR Chemical Shift (N-CH₃) | ~40-45 ppm |

| Maximum UV Absorption (λmax) | ~260 nm |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Understanding the potential metabolic pathways or synthetic routes involving this compound requires the elucidation of reaction mechanisms. Computational chemistry can be a powerful tool for this purpose, particularly through the analysis of transition states.

Detailed Research Applications:

Mapping Reaction Pathways: By proposing a reaction coordinate, computational methods can map the energy profile of a chemical reaction, from reactants to products, including any intermediates and transition states.

Transition State Searching: Sophisticated algorithms can locate the geometry and energy of the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Kinetic and Thermodynamic Analysis: By calculating the energies of reactants, products, and transition states, both the kinetic feasibility (activation energy) and thermodynamic favorability (reaction energy) of a proposed mechanism can be assessed.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with a specific property of interest. For a class of compounds like phenpropylamines, QSPR models can be developed to predict various properties without the need for experimental measurements for every new analog.

Detailed Research Applications:

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometric, and electronic) would be calculated for a series of related phenpropylamine derivatives.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the calculated descriptors to an experimentally determined property (e.g., boiling point, solubility, or a biological activity).

Predictive Power: Once a statistically robust QSPR model is developed and validated, it can be used to predict the property of interest for new, untested compounds like this compound, based solely on its calculated molecular descriptors.

Analytical Method Development for N,n Dimethyl 2 Phenylpropan 1 Amine in Research Contexts

Chromatographic Methods for Purity and Isomer Separationnih.govnih.gov

Chromatographic techniques are fundamental in the analysis of N,N-dimethyl-2-phenylpropan-1-amine, enabling the separation of the compound from complex mixtures and the differentiation of its isomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determinationnih.gov

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. Determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in greater amounts than the other, is often critical in research. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. nih.gov

Methods for the chiral separation of similar amine compounds often utilize polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188). nih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral environment of the CSP. The choice of mobile phase, typically a mixture of a nonpolar solvent and an alcohol modifier, and the column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.gov For analogous compounds, researchers have successfully employed cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) based columns. nih.gov The development of an effective chiral HPLC method for this compound would involve screening various chiral columns and mobile phase compositions to find the optimal conditions for enantiomeric resolution.

Table 1: Key Considerations for Chiral HPLC Method Development

| Parameter | Description | Relevance to this compound Analysis |

| Chiral Stationary Phase (CSP) | The chiral environment that interacts differently with each enantiomer. | Polysaccharide-based CSPs are a common starting point for amine separations. nih.gov |

| Mobile Phase | The solvent system that carries the analyte through the column. | A mixture of a nonpolar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol) is typical. The percentage of the modifier is optimized for resolution and analysis time. nih.gov |

| Temperature | The temperature at which the separation is performed. | Can influence the interaction kinetics and thus the separation efficiency. nih.gov |

| Detection | The method used to detect the eluting enantiomers. | UV detection is common for aromatic compounds like this compound. |

Gas Chromatography (GC) for Volatile Mixture Analysisnih.govnih.gov

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. nih.govnih.gov It is particularly useful for separating the analyte from other volatile components in a mixture, such as byproducts from a synthesis or components of a complex matrix. nih.gov

In a typical GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. For amine analysis, columns with a slightly polar stationary phase are often employed to achieve good peak shape and resolution. researchgate.netukm.my

GC is frequently coupled with a mass spectrometer (MS) to provide definitive identification of the separated components based on their mass spectra. nih.govmdpi.comnih.gov GC-MS is a powerful tool for impurity profiling in clandestine amphetamine synthesis, which can provide information about the synthetic route used. nih.govmdpi.com A validated GC-MS quantitative method has been successfully used in an excretion study of this compound. nih.gov

Table 2: Typical GC Parameters for Amine Analysis

| Parameter | Typical Setting | Relevance to this compound Analysis |

| Column | Capillary column with a slightly polar stationary phase (e.g., 5% phenyl polysiloxane) | Provides good separation for amine compounds. researchgate.net |

| Inlet Temperature | 250-280 °C | Ensures complete vaporization of the analyte. |

| Oven Temperature Program | Ramped from a low initial temperature to a higher final temperature | Allows for the separation of compounds with a range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert gases that transport the analyte through the column. researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative information, while MS provides structural identification. mdpi.comnih.govikm.org.my |

Advanced Sample Preparation Techniques for Complex Matrices in Researchdemarcheiso17025.com

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, often requires extensive sample preparation to remove interfering substances and concentrate the analyte of interest. demarcheiso17025.com

Solid-phase extraction (SPE) is a commonly employed technique for the cleanup and pre-concentration of analytes from liquid samples. nih.gov For amine compounds, cation-exchange SPE cartridges can be used to retain the protonated amine while allowing neutral and acidic interferences to pass through. The retained analyte can then be eluted with a small volume of a suitable solvent.

Liquid-liquid extraction (LLE) is another classic sample preparation technique. jfda-online.com In this method, the sample is partitioned between two immiscible liquids. By adjusting the pH of the aqueous phase, the amine can be selectively extracted into an organic solvent. For instance, at a basic pH, the amine will be in its free base form and more soluble in an organic solvent.

Development of Derivatization Strategies for Enhanced Detection and Discriminationnih.govoup.com

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. For GC analysis of amines, derivatization is often necessary to improve peak shape and reduce tailing, which is caused by the interaction of the basic amine group with active sites on the column. nih.govoup.com

Common derivatizing agents for amines include acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic anhydride (PFPA). nih.govoup.com These reagents react with the amine group to form a less polar and more volatile derivative. The choice of derivatizing agent can influence the sensitivity and selectivity of the analysis. nih.gov For example, a comparison of HFBA, PFPA, and trifluoroacetic anhydride (TFAA) for the derivatization of amphetamine-related drugs found that PFPA provided the best sensitivity for GC-MS analysis. nih.gov Another study found that derivatization with pentafluorobenzoyl chloride (PFBCl) offered better retention and response stability compared to HFBA for a range of amphetamine-derived synthetic drugs. oup.com

Method Validation for Reproducibility and Accuracy in Research Settingsdemarcheiso17025.comresearchgate.net

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. demarcheiso17025.comfda.gov It ensures that the method is reliable, reproducible, and accurate. The validation of an analytical method for this compound in a research context should follow established guidelines, such as those from the International Council for Harmonisation (ICH). demarcheiso17025.comfda.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. pqegroup.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. demarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. demarcheiso17025.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). demarcheiso17025.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. demarcheiso17025.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. demarcheiso17025.com

A validation study for a GC-MS method for the determination of this compound in human urine reported a linear calibration range of 100 to 7500 ng/mL, with a limit of detection (LOD) of 13.9 ng/mL and a limit of quantitation (LOQ) of 42.2 ng/mL. nih.gov The study also demonstrated the precision and accuracy of the method through repeatability and intermediate precision assessments. nih.gov

Future Directions and Emerging Research Avenues for N,n Dimethyl 2 Phenylpropan 1 Amine

Development of Novel Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign chemical manufacturing necessitates the development of "green" synthetic routes for all chemical compounds, including N,N-dimethyl-2-phenylpropan-1-amine. Current synthetic methods for similar amines often rely on traditional, less environmentally friendly techniques. Future research should prioritize the development of sustainable alternatives.

One promising avenue is the exploration of reductive amination using environmentally friendly reagents . For instance, a reported procedure for the reductive alkylation of amines utilizes ammonium (B1175870) formate (B1220265) and a supported nickel chloride catalyst (NiCl2/SiO2) with microwave heating, offering a rapid, mild, and inexpensive method. nih.gov Another approach involves the use of a copper-gold mixed photocatalytic system for the N-alkylation of amines with alcohols at ambient temperatures, which is particularly relevant for complex molecules. researchgate.net The "hydrogen autotransfer" (HA) strategy, which uses alcohols as alkylating agents and generates water as the only byproduct, is another key area. acs.orgrsc.org The development of non-precious metal catalysts, such as those based on nickel, for these transformations is also a critical research goal. acs.orgacs.org

Furthermore, photoredox catalysis presents a powerful tool for the synthesis of β-phenethylamines. A recently developed method for the cross-electrophile coupling of aliphatic aziridines and aryl iodides using a nickel/photoredox system proceeds under mild conditions and avoids stoichiometric heterogeneous reductants. acs.orgnih.gov Adapting these green methodologies to the specific synthesis of this compound could significantly reduce its environmental footprint.

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Key Features | Potential Advantages |

| Reductive Alkylation with Ammonium Formate | Microwave heating, supported catalyst | Rapid, mild, inexpensive nih.gov |

| Photocatalytic N-Alkylation | Copper-gold mixed catalyst, ambient temperature | Suitable for complex molecules researchgate.net |

| Hydrogen Autotransfer (HA) | Alcohols as alkylating agents, water byproduct | Sustainable, atom-economical acs.orgrsc.org |

| Ni/Photoredox Cross-Electrophile Coupling | Mild conditions, avoids harsh reductants | Modular and functional group tolerant acs.orgnih.gov |

Exploration of New Catalytic Applications

Chiral amines are highly valuable as catalysts and ligands in asymmetric synthesis. nih.govresearchgate.netalfachemic.com Given that this compound possesses a chiral center, its potential as a catalyst in enantioselective transformations is a significant and underexplored area of research.

Future investigations should focus on evaluating the catalytic activity of enantiomerically pure this compound in a variety of asymmetric reactions. These could include:

Aldol and Mannich reactions: Chiral primary and secondary amines are known to catalyze these fundamental carbon-carbon bond-forming reactions with high enantioselectivity. alfachemic.comresearchgate.net

Michael additions: Chiral amines have been successfully employed as organocatalysts for the conjugate addition of nucleophiles to α,β-unsaturated compounds. researchgate.net

Diels-Alder reactions: The ability of chiral amines to catalyze this powerful cycloaddition reaction to produce enantiomerically enriched cyclic compounds is well-established. alfachemic.com

The development of dynamic kinetic resolution (DKR) processes is another promising area. In a DKR, a racemic mixture of a chiral compound is converted into a single enantiomer of a product. This often involves the combination of an enzyme for the resolution step and a metal catalyst for the racemization of the unwanted enantiomer. acs.orgresearchgate.net this compound could potentially be used as the chiral amine in such a process, or a catalyst could be developed for its own racemization in a DKR.

Advanced in situ Spectroscopic Monitoring of Reactions Involving the Compound

To fully understand and optimize reactions involving this compound, whether in its synthesis or its application as a catalyst, advanced in situ spectroscopic techniques are indispensable. These methods allow for real-time monitoring of reaction kinetics, the identification of transient intermediates, and a deeper understanding of reaction mechanisms. mt.comacs.orgspectroscopyonline.com

Future research should incorporate techniques such as:

In situ Fourier-transform infrared (FTIR) spectroscopy: This technique provides real-time information on the concentration of reactants, products, and intermediates, enabling the rapid optimization of reaction conditions. mt.comrsc.orgyoutube.com

In situ nuclear magnetic resonance (NMR) spectroscopy: NMR offers detailed structural information and can be used to monitor the progress of reactions in real-time, providing unique insights into reaction pathways. acs.orgacs.orgresearchgate.netresearchgate.netrsc.orgnih.gov The development of LED-NMR setups even allows for the in situ monitoring of photochemical reactions. researchgate.net

Mass spectrometry: Real-time monitoring using mass spectrometry can provide detailed information about the individual steps in a catalytic cycle. nih.gov

The integration of these analytical tools with automated continuous flow reactor systems can lead to self-optimizing processes, significantly accelerating reaction development and scale-up. researchgate.net

Deeper Computational Insight into Complex Reaction Pathways

Computational chemistry offers a powerful lens through which to gain a deeper understanding of the structure, reactivity, and reaction mechanisms of molecules like this compound. ijrpr.com By employing theoretical models, researchers can complement experimental studies and guide the design of new experiments. ijrpr.comacs.orgnih.govacs.orgmdpi.com

Future computational studies should focus on:

Elucidating reaction mechanisms: Density functional theory (DFT) calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. This information is crucial for understanding how reactions proceed and for predicting the effects of modifications to the catalyst or substrates.

Predicting catalytic performance: Computational models can be used to screen potential catalysts and predict their efficacy in different reactions, thereby streamlining the experimental workflow.

Understanding intermolecular interactions: Modeling the non-covalent interactions between the catalyst, substrates, and solvent can provide critical insights into the origins of stereoselectivity in asymmetric catalysis.

By combining computational insights with experimental data, a more complete and nuanced understanding of the chemical behavior of this compound can be achieved.

Design of Analogs with Tailored Reactivity for Specific Synthetic Transformations

The modular nature of this compound allows for the systematic modification of its structure to fine-tune its reactivity and selectivity for specific applications. The design and synthesis of analogs with tailored properties is a key strategy for developing highly effective catalysts. nih.govrsc.orgrsc.orgrsc.orgrsc.orgacs.org

Future research in this area should explore:

Modification of the N-alkyl groups: Varying the size and electronic properties of the N-alkyl substituents can influence the steric environment around the nitrogen atom and its basicity, which in turn can affect catalytic activity and selectivity.

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the molecule, potentially leading to enhanced catalytic performance.

Introduction of additional functional groups: The incorporation of other functional groups, such as hydroxyl or phosphine (B1218219) moieties, could lead to the development of bifunctional catalysts with novel reactivity. researchgate.netrsc.org

The synthesis of these analogs could be guided by computational modeling to predict their properties before they are synthesized in the lab. The development of a library of this compound analogs would provide a valuable toolkit for chemists seeking to perform specific synthetic transformations.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying DMPPA in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting DMPPA in urine, blood, and dietary supplements. Key parameters include:

- Chromatographic separation : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve DMPPA from structurally similar amines like BMPEA or phenethylamine derivatives .

- Mass detection : Monitor transitions such as m/z 164.1 → 91.1 (DMPPA) and 164.1 → 119.1 (internal standard) in positive ionization mode .

- Validation : Include specificity, linearity (1–500 ng/mL), and recovery (>80%) studies to comply with anti-doping or forensic guidelines .

Basic: How does DMPPA’s structure influence its pharmacological activity compared to amphetamines?

DMPPA’s N,N-dimethyl substitution on the amine group and 2-phenylpropan-1-amine backbone reduce its potency as a neurotransmitter-releasing agent. Unlike amphetamine (a DAT/NET substrate with EC50 ~10 nM), DMPPA shows:

- Weak NET substrate activity : EC50 >10 µM in rat synaptosome assays, with no significant dopamine transporter (DAT) affinity .

- Reduced lipophilicity : The dimethyl group lowers blood-brain barrier penetration, limiting central nervous system effects compared to methamphetamine .

Advanced: How should researchers design experiments to resolve contradictions in DMPPA’s reported potency across studies?

Discrepancies in potency (e.g., NET vs. DAT activity) may arise from assay conditions. To address this:

- Standardize synaptosome preparations : Use fresh rat brain tissue, control for pH (7.4), and temperature (37°C) to minimize variability in transporter function .

- Include comparator compounds : Co-test amphetamine and BMPEA in the same assay to normalize potency rankings .

- Apply kinetic analyses : Calculate Vmax and Km for substrate-induced neurotransmitter release to differentiate efficacy from affinity .

Advanced: What are the challenges in distinguishing DMPPA from structural analogs in complex matrices?

DMPPA’s structural similarity to N-methyl-2-phenylpropan-1-amine (MPPA) and β-methylphenethylamine (BMPEA) complicates analysis. Mitigation strategies include:

- High-resolution MS : Use Q-TOF or Orbitrap systems to differentiate isomers via exact mass (<2 ppm error) and fragment ion patterns (e.g., m/z 91 for phenyl vs. m/z 119 for methylphenyl) .

- Derivatization : React primary/secondary amines with dansyl chloride or heptafluorobutyric anhydride to enhance chromatographic separation .

Advanced: How can excretion studies inform anti-doping policies for DMPPA?

Pharmacokinetic data after a single oral dose (e.g., 10 mg) in humans reveal:

- Detection window : Urinary DMPPA peaks at 4–6 hours post-administration, with a half-life of ~8 hours .

- Metabolites : Monitor N-demethylated products (e.g., N-methyl-2-phenylpropan-1-amine) as secondary markers to confirm intentional use .

- Thresholds : Propose a urinary cutoff of 50 ng/mL to distinguish supplementation from environmental contamination .

Advanced: What in vitro models best predict DMPPA’s cardiovascular risks?

DMPPA’s peripheral noradrenergic activity increases blood pressure. Use:

- Isolated aortic rings : Measure vasoconstriction via α1-adrenergic receptor activation (blocked by prazosin) .

- Telemetry in rodents : Continuous blood pressure monitoring shows dose-dependent hypertension (∆ >20 mmHg at 1 mg/kg IV) .

Basic: What are the ethical considerations when studying DMPPA in dietary supplements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。